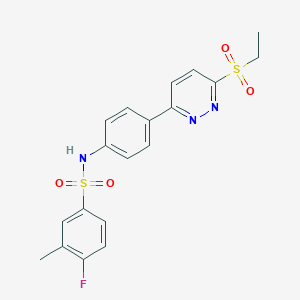

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c1-3-28(24,25)19-11-10-18(21-22-19)14-4-6-15(7-5-14)23-29(26,27)16-8-9-17(20)13(2)12-16/h4-12,23H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWCGRSAYNGWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The process often includes the reaction of hydrazine or aryl hydrazines with ketones or esters, followed by cyclization and functionalization at various ring positions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications in pharmaceuticals and agrochemicals .

化学反应分析

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

科学研究应用

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide has a wide range of scientific research applications, including:

作用机制

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the provided evidence, focusing on heterocyclic cores, substituents, and functional groups.

Heterocyclic Core Variations

Key Observations :

- Pyridazine vs. Pyrimidine : The target compound’s pyridazine core (adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine analogs (nitrogen atoms at positions 1 and 3). Pyridazines are less common in drug design but may enhance solubility due to their polarity .

- Sulfonamide Placement : The target’s benzenesulfonamide group is directly linked to the phenyl ring, whereas pyrimidine-based analogs (e.g., 852367-53-4) position sulfonamide groups on ancillary aromatic systems .

Substituent Effects

- Fluorine and Methyl Groups: The 4-fluoro-3-methyl substitution on the benzenesulfonamide moiety may enhance metabolic stability and target selectivity relative to non-fluorinated analogs (e.g., methanesulfonamide in ) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The ethylsulfonyl group and fluorine atom likely increase polarity, improving aqueous solubility compared to lipophilic analogs like I-6273 (methylisoxazole derivative) .

- Melting Points: No direct data for the target compound. However, structurally related compounds (e.g., Example 53 in ) exhibit melting points of 175–178°C, suggesting similar thermal stability for sulfonamide derivatives .

生物活性

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, a pyridazine moiety, and fluoro-substituted aromatic rings, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F2N4O4S3 |

| Molecular Weight | 489.5 g/mol |

| CAS Number | 921543-45-5 |

The compound exhibits significant biological activity primarily through its interaction with various molecular targets. It has been identified as a potential inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. In vitro studies suggest that similar compounds can inhibit CA IX with IC50 values indicating potent activity against certain cancer cell lines.

Antioxidant and Anticancer Activities

Research indicates that this compound may also possess antioxidant properties due to its structural characteristics. The compound has been studied for its potential to induce apoptosis in cancer cells by modulating biochemical pathways involved in cell survival and proliferation.

Research Findings

Several studies have evaluated the biological activities of this compound and related derivatives:

- Inhibition of Carbonic Anhydrase : A study demonstrated that compounds with similar structures effectively inhibited CA IX, suggesting their utility in cancer therapy.

- Antioxidant Activity : The antioxidant capacity of the compound was assessed in various models, indicating its potential protective effects against oxidative stress.

- Anticancer Efficacy : In vitro assays revealed that the compound could inhibit the growth of multiple cancer cell lines, including breast and lung cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: In Vitro Evaluation of Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition

Another study focused on the molecular mechanism by which the compound inhibits CA IX. Using molecular docking simulations, researchers identified key interactions between the sulfonamide group and the active site of CA IX, providing insights into the structure-activity relationship that could guide further drug development.

常见问题

Basic: What analytical techniques are recommended for characterizing the purity and structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide?

Answer:

The compound should be characterized using a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the positions of the ethylsulfonyl, fluoro, and methyl groups on the aromatic rings .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity, especially critical in multi-step syntheses where byproducts may persist .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, aligning with computed PubChem data .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as demonstrated for analogous pyridazine derivatives .

Basic: What are the common synthetic routes for preparing this sulfonamide derivative?

Answer:

Synthesis typically involves:

- Sulfonamide Coupling : Reacting a sulfonyl chloride intermediate with an amine-containing pyridazine precursor under controlled basic conditions (e.g., using triethylamine) .

- Multi-Step Functionalization : Introducing the ethylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate .

- Purification : Column chromatography is often required to isolate the final product, given the compound’s polyaromatic structure .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as noted in pyridazine-thiazole hybrid syntheses .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can identify optimal molar ratios and reaction times, as applied in flow-chemistry protocols .

Advanced: How should researchers address contradictory bioactivity data across enzymatic and cellular assays?

Answer:

Contradictions may arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Validation : Replicate assays at varying concentrations to rule out off-target effects at higher doses .

- Membrane Permeability Studies : Use Caco-2 cell models to assess whether poor cellular uptake explains discrepancies between in vitro enzyme inhibition and cell-based results .

- Metabolite Screening : LC-MS/MS can identify degradation products that may interfere with cellular assays .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina can model interactions with target enzymes (e.g., cyclooxygenase-2), leveraging crystal structures from databases like the PDB .

- QSAR Modeling : Regression analysis of substituent effects (e.g., electron-withdrawing fluoro groups) on activity, guided by PubChem’s computed descriptors .

- Molecular Dynamics Simulations : Assess binding stability over time, particularly for flexible regions of the sulfonamide scaffold .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide and pyridazine moieties .

- Moisture Control : Use desiccants, as hygroscopic degradation can hydrolyze the ethylsulfonyl group .

Advanced: How can structural modifications enhance metabolic stability without compromising activity?

Answer:

- Trifluoromethyl Substitution : Replace the methyl group with a CF₃ group to improve lipophilicity and resistance to cytochrome P450 oxidation, as seen in related sulfonamides .

- Heterocycle Replacement : Substitute pyridazine with pyrimidine to alter metabolic pathways while retaining target affinity .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., for kinases or phosphatases) using purified recombinant proteins .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines to screen for antiproliferative effects .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by pull-down and MS identification .

- Thermal Proteome Profiling (TPP) : Monitor shifts in protein melting temperatures upon compound binding using mass spectrometry .

Advanced: What strategies resolve spectral overlap in NMR analysis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。